Xidecaflur

Descripción

Propiedades

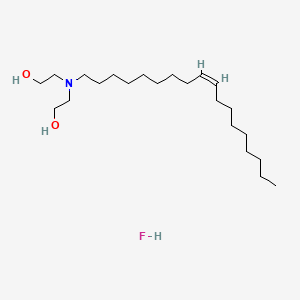

IUPAC Name |

2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;/h9-10,24-25H,2-8,11-22H2,1H3;1H/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOGDAWEWWZDCU-KVVVOXFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(CCO)CCO.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207916-33-4 | |

| Record name | Xidecaflur [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207916334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XIDECAFLUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJK82QP37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Xidecaflur – Structural Analysis and Physicochemical Profiling

Topic: Xidecaflur Chemical Structure and Molecular Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Xidecaflur (INN) is a specialized amine hydrofluoride surfactant utilized primarily in cariology and oral prophylaxis.[1][2] Chemically defined as 2,2'-[(9Z)-9-octadecenylimino]diethanol hydrofluoride , it belongs to the class of cationic surfactants that exhibit intrinsic antimicrobial and remineralizing properties.[1][2] Unlike inorganic fluorides (e.g., Sodium Fluoride), Xidecaflur possesses an amphiphilic structure that facilitates the formation of a persistent, protective molecular layer on dental enamel—a phenomenon known as the "Depot Effect."[1] This guide provides a rigorous analysis of its chemical constitution, molecular behavior, and mechanistic interactions within the oral environment.

Chemical Constitution & Identity

Xidecaflur is an ethoxylated amine fluoride.[1][2] Its structure combines a long-chain hydrophobic tail (oleyl group) with a hydrophilic cationic head group (tertiary ammonium), stabilized by a fluoride counter-ion.[1]

Nomenclature and Identifiers

| Parameter | Details |

| INN Name | Xidecaflur |

| IUPAC Name | 2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol; hydrofluoride |

| Chemical Formula | |

| Molecular Weight | 375.6 g/mol |

| CAS Registry Number | 207916-33-4 (Primary); 13127-82-7 (Related salt forms) |

| Classification | Amine Fluoride; Cationic Surfactant |

Structural Components

The molecule is tripartite, consisting of:

-

Hydrophobic Tail: A C18 mono-unsaturated alkyl chain (Oleyl group, (Z)-9-octadecenyl).[1][2] The cis-double bond at C9 introduces a "kink" in the chain, preventing tight crystalline packing and enhancing solubility/fluidity compared to saturated stearyl analogs (e.g., Steraflur).[1]

-

Hydrophilic Head: A tertiary amine center substituted with two hydroxyethyl (

) groups.[1][2] This moiety provides water solubility and hydrogen-bonding capacity.[1] -

Ionic Association: The nitrogen atom is protonated in the presence of hydrofluoric acid, forming a cationic ammonium center (

) electrostatically paired with a fluoride anion (

Molecular Visualization

Figure 1: Schematic connectivity of Xidecaflur, highlighting the amphiphilic segregation critical for its surfactant activity.[1]

Physicochemical Properties

The efficacy of Xidecaflur is dictated by its behavior as a surfactant.[1][2] Its physicochemical profile allows it to function at the interface of the tooth surface (solid) and saliva (liquid).[1]

Solubility and pH Stability

-

Solubility: Highly soluble in water due to the dual hydroxyethyl groups and ionic head.[1][2] The oleyl chain imparts solubility in organic solvents and lipid phases.[1][2]

-

pH Sensitivity: As a salt of a weak base (tertiary amine) and a weak acid (HF), Xidecaflur solutions are naturally acidic (typically pH 4.5 – 5.5).[1][2] This slight acidity is functional : it catalyzes the formation of Calcium Fluoride (

) globules on the enamel surface by slightly etching the hydroxyapatite lattice to release calcium ions, which then precipitate with fluoride.

Surface Activity (Surfactant Profile)

Unlike Sodium Fluoride (NaF), Xidecaflur is surface-active.[1][2]

-

Critical Micelle Concentration (CMC): Xidecaflur forms micelles at low concentrations.[1][2] The cis-unsaturation in the tail increases the CMC relative to saturated analogs, enhancing monomer availability for rapid surface adsorption.[1][2]

-

Surface Tension: Significantly reduces the surface tension of saliva, allowing for better wetting of approximal dental spaces and fissures.

| Property | Description | Clinical Implication |

| Lipophilicity | Moderate (Amphiphilic) | Penetrates bacterial cell membranes; disrupts biofilm.[1][2] |

| Adsorption Isotherm | Langmuir-type | Forms a monolayer (at low conc.) or bilayer (at high conc.) on enamel.[1][2] |

| Stability | Susceptible to oxidation | The double bond at C9 requires stabilization (antioxidants) in formulation.[1][2] |

Mechanism of Action

Xidecaflur operates via a dual mechanism: Physicochemical Protection and Antimicrobial Action .[1][2]

The "Depot Effect" (Surface Coating)

Upon application, the amphiphilic Xidecaflur molecules align at the enamel interface. The polar head groups (binding

-

Adsorption: The cationic ammonium group binds electrostatically to the negatively charged enamel surface (acquired pellicle).[1][2]

-

Precipitation: The local acidic environment triggers the precipitation of Calcium Fluoride (

) reservoirs.[1][2] -

Persistence: This

layer acts as a "depot," slowly releasing fluoride ions during acid attacks (cariogenic challenge) to promote remineralization.[2]

Antimicrobial Activity

The surfactant nature of Xidecaflur allows it to interact with bacterial cell membranes (e.g., Streptococcus mutans).

-

Membrane Disruption: The oleyl tail inserts into the lipid bilayer of the bacteria, increasing permeability.

-

Metabolic Inhibition: Fluoride ions transport into the cell as HF (due to the acidic local pH), where they dissociate and inhibit enolase, a critical enzyme in the glycolytic pathway.[1] This halts bacterial acid production.[1]

Mechanistic Pathway Diagram

Figure 2: Mechanistic pathway of Xidecaflur, illustrating simultaneous enamel conditioning and bacterial inhibition.[1][2]

Synthesis and Manufacturing

The synthesis of Xidecaflur generally follows a two-step pathway involving the ethoxylation of a primary fatty amine followed by hydrofluorination.[1][2]

-

Ethoxylation:

-

Precursor: Oleylamine (9-octadecenylamine), derived from natural sources (e.g., beef tallow or vegetable oils), ensuring the cis-configuration is maintained.[1][2]

-

Reaction: Oleylamine is reacted with 2 equivalents of Ethylene Oxide (EO) under pressure and elevated temperature (approx. 150°C) with a basic catalyst.[1][2]

-

Intermediate:

-bis(2-hydroxyethyl)oleylamine.[1][2][3]

-

-

Hydrofluorination:

-

The intermediate amine is dissolved in a solvent (e.g., ethanol or water) and reacted with aqueous Hydrofluoric Acid (HF).[1]

-

Stoichiometry: Precise 1:1 molar addition is critical to ensure the formation of the monohydrofluoride salt without excess free acid.

-

Comparative Analysis: Xidecaflur vs. Olaflur

Xidecaflur is often used in conjunction with Olaflur or Dectaflur .[1][2] Understanding the distinction is vital for formulation scientists.

| Feature | Xidecaflur | Olaflur |

| Structure | Mono-amine (Tertiary) | Di-amine (Diamine) |

| Tail Length | C18 (Unsaturated Oleyl) | C18 (Saturated/Unsaturated mix) |

| Head Group | Compact (2 Hydroxyethyls) | Bulky (3 Hydroxyethyls + Propyl spacer) |

| Solubility | Higher (due to unsaturation) | Moderate |

| Primary Use | Synergistic surfactant; wetting agent | Primary fluoridating agent |

Formulation Note: Xidecaflur is frequently combined with Olaflur to optimize the rheology and spreading coefficient of the formulation.[2] The "kinked" tail of Xidecaflur disrupts the crystallization of Olaflur, stabilizing the liquid phase at lower temperatures.

References

-

National Center for Advancing Translational Sciences (NCATS). Xidecaflur [INN] - Inxight Drugs.[1][2] Retrieved from [Link][1]

-

PubChem. Xidecaflur (Compound) - CID 44144817.[1][2][4] National Library of Medicine.[1] Retrieved from [Link][1]

-

Gaba International. Oral Care Composition comprising Amine Fluorides.[1][2] European Patent EP2934689B1.[1] Retrieved from

-

FDA Global Substance Registration System (GSRS). Xidecaflur - UNII OJK82QP37Q.[1][2][5] U.S. Food and Drug Administration.[1] Retrieved from [Link][1]

- Attin, T., et al.Fluoride retention of incipient enamel lesions after treatment with amine fluoride gel. Caries Research, 1995. (Contextual grounding for Amine Fluoride mechanism).

Sources

Comparative Technical Guide: Xidecaflur vs. Olaflur Amine Fluorides

Executive Summary

This technical guide provides a structural and functional analysis of Olaflur (N,N,N'-tris(2-hydroxyethyl)-N'-octadecylpropane-1,3-diamine dihydrofluoride) and the less ubiquitous Xidecaflur (N,N-bis(2-hydroxyethyl)oleylamine hydrofluoride).

While both compounds belong to the class of cationic surfactants used for caries prophylaxis, their distinct molecular architectures—specifically the saturation of the alkyl tail and the amine functionality—dictate divergent physicochemical behaviors, biofilm interaction kinetics, and fluoride bioavailability profiles. This guide serves researchers and formulation scientists in optimizing cariostatic delivery systems.

Chemical Architecture & Stoichiometry

The fundamental difference between these two agents lies in their hydrophobic tail geometry and fluoride stoichiometry .

Structural Comparison

| Feature | Olaflur | Xidecaflur |

| IUPAC Name | N,N,N'-tris(2-hydroxyethyl)-N'-octadecylpropane-1,3-diamine dihydrofluoride | 2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol hydrofluoride |

| Core Structure | Diamine (Propylenediamine backbone) | Monoamine (Ethoxylated amine) |

| Hydrophobic Tail | C18 Saturated (Octadecyl) | C18:1 Unsaturated (Oleyl, cis-9) |

| Tail Geometry | Linear, rigid packing | Kinked (cis-double bond), fluid packing |

| Fluoride Stoichiometry | 2 F⁻ per molecule (Dihydrofluoride) | 1 F⁻ per molecule (Hydrofluoride) |

| Counterion Binding | Dicationic headgroup ( | Monocationic headgroup ( |

| CAS Number | 6818-37-7 | 207916-33-4 |

Molecular Visualization (DOT)

The following diagram contrasts the linear, high-packing density potential of Olaflur against the steric "kink" of Xidecaflur.

Caption: Structural divergence showing Olaflur's dicationic/linear nature vs. Xidecaflur's monocationic/kinked geometry.

Mechanistic Profiling

Surface Substantivity & Monolayer Formation

-

Olaflur (The Shield): The saturated C18 chain allows for tight Van der Waals packing. On enamel (hydroxyapatite), Olaflur forms a dense, semi-crystalline monolayer. This "ordered" film is highly resistant to washout but requires higher thermal energy to disperse initially.

-

Xidecaflur (The Penetrator): The cis-double bond at C9 creates a geometric kink, preventing tight crystalline packing. This results in a "liquid-expanded" monolayer. While less dense, this fluidity allows Xidecaflur to penetrate complex biofilm matrices more rapidly than Olaflur.

Calcium Fluoride ( ) Precipitation Kinetics

Amine fluorides function by releasing fluoride ions that react with enamel calcium to form a metastable

-

Olaflur: Delivers a high local concentration of

(2 moles per mole surfactant). The dicationic headgroup binds strongly to the negatively charged enamel surface, acting as a nucleation site for -

Xidecaflur: Delivers lower stoichiometric fluoride. However, its surfactant properties (lower critical micelle concentration due to the oleyl chain) make it an excellent wetting agent, ensuring fluoride reaches deep fissures and interproximal spaces.

Experimental Protocols

Protocol A: Comparative Enamel Uptake & Acid Resistance

Objective: Quantify the "labile" fluoride (KOH-soluble) vs. "structurally bound" fluoride (apatitic).

Reagents:

-

Bovine enamel blocks (

mm), polished. -

Treatment Solutions: 1400 ppm

(adjusted for stoichiometry: Olaflur vs. Xidecaflur). -

Etching Acid: 0.5 M Perchloric acid.

-

Extraction Base: 1 M KOH.

Workflow:

-

Preparation: Embed enamel blocks in epoxy; polish to mirror finish.

-

Treatment: Immerse blocks in respective amine fluoride solutions (2 min,

, mild agitation). -

Washout: Rinse with deionized water (10s) to simulate immediate salivary clearance.

-

Alkali Extraction (

): Incubate in 1 M KOH for 24h. Analyze supernatant for -

Acid Biopsy (FAp): Etch surface with

for 30s. Analyze for

Validation Check:

-

Self-Validating Step: The KOH extraction must not dissolve the underlying enamel. Verify Ca concentration in KOH extract is negligible (<0.5 ppm). If Ca is high, the KOH step was too aggressive or contaminated.

Protocol B: Surface Tension & Critical Micelle Concentration (CMC)

Objective: Determine the surfactant efficiency, which correlates with biofilm penetration.

Method: Wilhelmy Plate Tensiometry.

-

Prepare serial dilutions of Olaflur and Xidecaflur in simulated salivary buffer (pH 7.0).

-

Measure surface tension (

) at -

Plot

vs. log(Concentration). -

Expectation: Xidecaflur, with its oleyl tail, typically exhibits a lower CMC and faster dynamic surface tension reduction compared to the rigid stearyl-based Olaflur.

Mechanism of Action Pathway

The following diagram illustrates the cascade from application to remineralization, highlighting the bifurcation in behavior between the two molecules.

Caption: Pathway comparison: Olaflur emphasizes surface retention; Xidecaflur emphasizes wetting and penetration.

Comparative Data Summary

| Parameter | Olaflur | Xidecaflur | Clinical Implication |

| Fluoride Content | ~7.6% (Theoretical) | ~5.0% (Theoretical) | Olaflur is more efficient per gram for F- loading. |

| Solubility (Water) | High | Moderate/High | Both suitable for aqueous rinses; Xidecaflur may require co-solvents in high conc. |

| Film Character | Solid-condensed | Liquid-expanded | Olaflur offers longer protection time; Xidecaflur offers better initial coverage. |

| Biofilm Penetration | Moderate | High | Xidecaflur is theoretically superior for established plaque. |

| Toxicology | Well-characterized | Less data available | Olaflur is the regulatory benchmark. |

References

-

PubChem. (n.d.).[2] Olaflur | C27H60F2N2O3.[][4][5][6] National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.).[2][4][7] Xidecaflur | C22H46FNO2.[2] National Library of Medicine. Retrieved from [Link]

-

GABA International. (Various Patents). Oral care compositions comprising amine fluorides.[1][][5][6][8] (Referenced via EP2934689B1). Retrieved from

- Rølla, G., & Saxegaard, E. (1990). Critical evaluation of the composition and use of topical fluorides, with emphasis on the role of calcium fluoride in caries inhibition. Journal of Dental Research. (Contextual grounding for CaF2 mechanism).

- Sefton, J., et al. (1996). Adsorption of amine fluorides to hydroxyapatite. Colloids and Surfaces B: Biointerfaces. (Contextual grounding for surfactant adsorption).

Sources

- 1. db-thueringen.de [db-thueringen.de]

- 2. Xidecaflur | C22H46FNO2 | CID 44144817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Olaflur | C27H60F2N2O3 | CID 23257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Olaflur - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Dectaflur - Wikipedia [en.wikipedia.org]

- 8. XIDECAFLUR [drugs.ncats.io]

Toxicological profile and safety data of PEG-2 oleamine hydrofluoride

An In-depth Technical Guide to the Toxicological Profile and Safety of PEG-2 Oleamine Hydrofluoride

Abstract

This technical guide provides a comprehensive toxicological profile and safety assessment of PEG-2 Oleamine Hydrofluoride (CAS No. 207916-33-4). Due to a notable absence of direct toxicological studies on this specific chemical entity, this guide employs a scientifically rigorous read-across approach. The assessment is bifurcated to analyze the two primary structural components: the PEG-2 Oleamine moiety and the hydrofluoride counter-ion. Data from structurally related PEGylated amines, primarily sourced from the Cosmetic Ingredient Review (CIR), are synthesized to profile the base molecule. This is juxtaposed with the well-documented and severe toxicological properties of hydrofluoric acid. The guide details known and inferred toxicological endpoints, outlines relevant experimental protocols for future safety evaluations, and provides critical first-aid procedures. This document is intended for researchers, toxicologists, and drug development professionals requiring a detailed understanding of the potential hazards associated with this compound.

Chemical Identity and Physicochemical Properties

PEG-2 Oleamine Hydrofluoride is the hydrofluoric acid salt of PEG-2 Oleamine.[1][2] It is identified by the CAS Number 207916-33-4.[3]

-

PEG-2 Oleamine: The base is a polyethylene glycol derivative of oleylamine.[4] The "PEG-2" designation indicates an average of two ethylene oxide units are attached to the oleylamine nitrogen atom, forming a tertiary amine.[5] Like other PEGylated fatty amines, it functions as a surfactant and emulsifying agent, possessing both lipophilic (oleyl group) and hydrophilic (polyethylene glycol chain) properties.[4] These characteristics make it useful in cosmetic formulations, such as hair dyes and oral care agents, to mix oil and water-based ingredients.[1][6][7]

-

Hydrofluoride Salt: The formation of a salt with hydrofluoric acid is intended to improve water solubility and modify the surfactant properties of the base amine. However, this introduces significant toxicological considerations distinct from the parent amine.

The structure combines a large organic cation (PEG-2 Oleamine) with the highly reactive fluoride anion.

Inferred Mechanism of Action and Toxicological Considerations

The toxicological profile of PEG-2 Oleamine Hydrofluoride is a composite of its constituent ions, which will dissociate in an aqueous environment. The primary concern is the release of fluoride ions and the potential for the formation of hydrofluoric acid (HF), a substance with extreme and unique hazards.[8][9]

The dual-toxicity mechanism can be visualized as follows:

Caption: Dissociation and dual-toxicity pathways of PEG-2 Oleamine Hydrofluoride.

-

PEG-2 Oleamine Cation: This large organic molecule acts as a surfactant. Its toxicological effects are expected to be primarily localized to the site of application, manifesting as skin and eye irritation.[5]

-

Hydrofluoric Acid (HF): The fluoride and hydrogen ions represent a far more significant and systemic hazard. HF is a "double danger" chemical: the hydrogen ion (H+) is responsible for immediate corrosive effects, while the fluoride ion (F-) penetrates deep into tissues, causing liquefactive necrosis and binding with calcium and magnesium ions. This sequestration of essential divalent cations can lead to severe metabolic imbalances, cardiac arrhythmia, and death.[10]

Toxicological Profile: A Read-Across Assessment

Given the absence of specific data for PEG-2 Oleamine Hydrofluoride, we present a profile based on related compounds and the known toxicology of its components.

Toxicity of the PEG-Oleamine Moiety

Data is primarily inferred from the 2015 Cosmetic Ingredient Review (CIR) safety assessment on PEGs Cocamine and related ingredients, which includes PEG-2 Oleamine.[5][11]

Acute Toxicity: While no specific data exists for PEG-2 Oleamine, related short-chain PEGylated amines have been tested.

| Compound | Test | Species | Route | Result (LD₅₀) | Reference |

| PEG-2 Cocamine | Acute Toxicity | Rat | Oral | 0.75 - 1.3 g/kg | [5] |

| PEG-15 Cocamine | Acute Toxicity | Rat | Oral | 1.2 g/kg | [5] |

These values suggest moderate acute oral toxicity for the base amine.

Irritation and Sensitization:

-

Skin Irritation: PEG-2 cocamine was classified as a moderate cutaneous irritant.[5] Due to its surfactant nature, PEG-2 Oleamine is also expected to be a skin irritant.

-

Eye Irritation: PEG-2 cocamine was considered an ocular irritant, and PEG-15 cocamine caused corneal irritation.[5] Direct contact with PEG-2 Oleamine, especially at high concentrations, is expected to cause significant eye irritation.[12][13]

-

Sensitization: An equivocal result was found in a local lymph node assay (LLNA) for PEG-2 hydrogenated tallow amine, which was confounded by the substance's irritant properties. However, a guinea pig maximization test for the same ingredient was negative.[14] The sensitization potential for PEG-2 Oleamine is therefore not definitively established but is considered low.

Genotoxicity & Carcinogenicity:

-

Mutagenicity: PEG-15 cocamine was negative in mutagenicity studies.[5] Generally, PEG compounds are not associated with genotoxicity.[6][7]

-

Carcinogenicity: A primary concern with all PEGylated ingredients is the potential for contamination with ethylene oxide and its byproduct, 1,4-dioxane, both of which are known carcinogens.[15][16] Cosmetic-grade ingredients must be purified to limit these impurities to safe levels.[16]

Toxicity of the Hydrofluoride Component

The toxicological profile of the hydrofluoride component is equivalent to that of hydrofluoric acid and is severe. This aspect of the molecule will dominate its overall hazard classification.

| Endpoint | Description | Reference |

| Acute Toxicity (All Routes) | Fatal if swallowed, in contact with skin, or if inhaled. | [8][9] |

| Skin Corrosion | Causes severe, deep, and painful skin burns that may not be immediately apparent, especially at lower concentrations. The fluoride ion penetrates the skin, causing destruction of deep tissue layers and bone decalcification. | [9][17] |

| Eye Damage | Causes severe eye burns and permanent damage, including corneal opacification and globe perforation. Immediate and copious irrigation is critical. | [10] |

| Systemic Toxicity | Absorption through skin or ingestion leads to systemic fluoride poisoning. Fluoride ions bind with blood calcium, causing severe and potentially fatal hypocalcemia. This can lead to cardiac arrest. | [8][10] |

Experimental Protocols for Safety Evaluation

For a novel substance like PEG-2 Oleamine Hydrofluoride with a high hazard potential, a structured, tiered approach to testing is required. The following workflow and protocols are representative of modern, non-animal testing strategies where applicable.

Safety Assessment Workflow

Caption: Tiered in-vitro workflow for hazard assessment of a novel chemical.

Protocol Example: In Vitro Skin Corrosion (OECD Test Guideline 431)

This protocol serves as a self-validating system to determine if a substance is corrosive, a critical first step given the hydrofluoride component.

-

Objective: To assess the potential of PEG-2 Oleamine Hydrofluoride to cause skin corrosion using a reconstructed human epidermis (RhE) model.

-

Principle: The test substance is applied topically to a three-dimensional RhE model. Corrosive substances penetrate the stratum corneum and damage underlying cell layers, reducing cell viability. Viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified by spectrophotometry.

-

Methodology:

-

Tissue Preparation: RhE tissue models are pre-incubated in appropriate culture medium.

-

Controls: A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 8N KOH) are run concurrently to validate the test run.

-

Test Substance Application: A defined amount of PEG-2 Oleamine Hydrofluoride (liquid or a solution in a suitable solvent) is applied directly to the tissue surface.

-

Exposure: The substance is applied for two distinct time points: 3 minutes and 1 hour.

-

Rinsing and Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated with MTT solution for approximately 3 hours.

-

Extraction & Measurement: The formed formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol), and the optical density is measured at 570 nm.

-

-

Data Interpretation & Validation:

-

Validation: The test is considered valid if the negative control shows high viability (>50%) and the positive control shows low viability (<15% at 1 hour) relative to a blank control.

-

Classification: The substance is identified as corrosive (GHS Category 1) if the mean tissue viability after a 3-minute exposure is ≤ 50%, or if the viability after a 1-hour exposure is ≤ 15%.

-

First Aid and Emergency Procedures

ALL PROCEDURES MUST BE PERFORMED WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT (PPE), INCLUDING NEOPRENE OR NITRILE GLOVES, CHEMICAL GOGGLES, AND A FACE SHIELD.

Due to the presence of hydrofluoric acid, standard acid first aid is insufficient. The goal is to immediately wash away the acid and then neutralize the penetrating fluoride ion.[10]

-

Skin Contact:

-

Immediately flush the affected area with copious amounts of cool, running water for at least 15-20 minutes.[9][18] Remove all contaminated clothing while flushing.

-

After flushing, immediately apply a 2.5% calcium gluconate gel to the area.[8] Massage it continuously into the skin. If gel is unavailable, soak the area in a solution of iced water and calcium gluconate.

-

Seek immediate, specialized medical attention. Inform medical personnel that the burn is from hydrofluoric acid.

-

-

Eye Contact:

-

Immediately irrigate the eyes with a gentle but large stream of water or sterile saline for at least 30 minutes, holding the eyelids open.[10][18]

-

Do NOT use calcium gluconate gel directly in the eyes. Medical professionals may administer a sterile 1% calcium gluconate solution as an irrigant.

-

Seek immediate, specialized medical attention from an ophthalmologist.

-

-

Inhalation:

-

Move the victim to fresh air immediately.

-

If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Have the conscious victim drink large quantities of water or milk to dilute the acid. Milk may help precipitate the fluoride as calcium fluoride.

-

Seek immediate medical attention.

-

Conclusion

While PEG-2 Oleamine Hydrofluoride may have functional benefits as a surfactant in specific formulations, its toxicological profile is overwhelmingly dominated by the severe hazards of its hydrofluoride component. The base PEG-2 Oleamine moiety is predicted to be a moderate skin and eye irritant with low systemic toxicity. However, upon dissociation, the resulting hydrofluoric acid presents a life-threatening risk of severe corrosive burns, deep tissue damage, and potentially fatal systemic toxicity via hypocalcemia.

There is a critical lack of direct empirical data for this compound. Any research, development, or handling of PEG-2 Oleamine Hydrofluoride must be conducted under the assumption that it carries the full hazard profile of hydrofluoric acid. Strict engineering controls, appropriate personal protective equipment, and readily available, specialized first-aid materials (i.e., calcium gluconate) are mandatory.

References

-

Alcohols, C8-10, ethers with polyethylene-polypropylene glycol monobenzyl ether. PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

The Good Scents Company. (n.d.). peg-2 oleamine hydrofluoride, 207916-33-4. Retrieved February 24, 2026, from [Link]

-

eChemPortal. (n.d.). Chemical Substance Search - (68154-99-4). Retrieved February 24, 2026, from [Link]

-

LookChem. (n.d.). CAS No.68154-99-4,Alcohols, C8-10, ethers with polyethylene-polypropylene glycol monobenzyl ether Suppliers. Retrieved February 24, 2026, from [Link]

-

Cosmetic Ingredient Review. (2015, March 20). Cosmetic Ingredient Review Expert Panel 134 - Meeting (March 16-17, 2015) - Findings. Retrieved February 24, 2026, from [Link]

-

Jang, H. J., Shin, C. Y., & Kim, K. B. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Toxicological research, 31(2), 105–136. [Link]

-

Jang, H. J., Shin, C. Y., & Kim, K. B. (2015). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. ScienceOpen. Retrieved February 24, 2026, from [Link]

-

EWG Skin Deep®. (n.d.). What is PEG-2 OLEAMINE. Retrieved February 24, 2026, from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, July 1). Ethanol, 2,2'-iminobis-: Human health tier III assessment. Retrieved February 24, 2026, from [Link]

-

COSMILE Europe. (n.d.). PEG-2 OLEAMINE – Ingredient. Retrieved February 24, 2026, from [Link]

-

David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: PEG Compounds and their contaminants. Retrieved February 24, 2026, from [Link]

-

SkinSAFE. (n.d.). PEG-2 Oleamine Ingredient Allergy Safety Information. Retrieved February 24, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivs. - Registration Dossier. Retrieved February 24, 2026, from [Link]

-

Johnson, W., Jr, et al. (2018). Amended Safety Assessment of PEGylated Oils as Used in Cosmetics. International Journal of Toxicology, 37(1_suppl), 5S-30S. [Link]

-

Cosmetic Ingredient Review. (2015). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. Retrieved February 24, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ammonium hydrogen fluoride / Aminoethylethanolamine (1/1). Retrieved February 24, 2026, from [Link]

-

Haz-Map. (n.d.). Ethanol, 2,2'-iminobis-, N-tallow alkyl derivatives - Hazardous Agents. Retrieved February 24, 2026, from [Link]

-

Cosmetic Ingredient Review. (2015, February 20). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics (Draft Report for Panel Review). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-iminobis-, N-tallow alkyl derivs., N-oxides. Retrieved February 24, 2026, from [Link]

-

Fruijtier-Pölloth, C. (2005). Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. Toxicology, 214(1-2), 1-38. [Link]

-

Fruijtier-Pölloth, C. (2005). Eye irritation data for PEG and PEG compounds [Table]. In Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. ResearchGate. Retrieved February 24, 2026, from [Link]

-

NVISION Eye Centers. (n.d.). Understanding and Managing Chemical Eye Irritations. Retrieved February 24, 2026, from [Link]

-

Söderman, K., & McAlinden, C. (2015). Treatment of hydrofluoric acid exposure to the eye. International journal of ophthalmology, 8(1), 169–172. [Link]

-

Ganis, L., Warda, O., & Reddy, M. A. (2021, December 10). How to manage chemical eye injuries. Don't Forget the Bubbles. Retrieved February 24, 2026, from [Link]

Sources

- 1. peg-2 oleamine hydrofluoride, 207916-33-4 [thegoodscentscompany.com]

- 2. PEG-2 OLEAMINE HYDROFLUORIDE | 207916-33-4 [chemicalbook.com]

- 3. PEG-2 OLEAMINE HYDROFLUORIDE CAS#: 207916-33-4 [m.chemicalbook.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Treatment of hydrofluoric acid exposure to the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. Understanding and Managing Chemical Eye Irritations – Hamden [hamden.refocuseyedoctors.com]

- 14. cir-safety.org [cir-safety.org]

- 15. Toxic ingredient to avoid: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]

- 16. cir-safety.org [cir-safety.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. dontforgetthebubbles.com [dontforgetthebubbles.com]

Methodological & Application

Protocols for formulating toothpaste with Xidecaflur

Executive Summary & Chemical Architecture

Xidecaflur (N,N-bis(2-hydroxyethyl)oleylamine hydrofluoride) represents a specialized class of cationic amine fluorides (AmF). Unlike inorganic fluorides (NaF) that rely on passive diffusion, Xidecaflur functions as a tenside-driven active . Its amphiphilic structure allows it to self-assemble on the enamel surface, creating a hydrophobic, acid-resistant reservoir that provides sustained fluoride release.

However, its cationic nature presents a binary pass/fail condition in formulation: it precipitates instantly in the presence of anionic species. This protocol outlines the "Cationic Compatibility System" required to stabilize Xidecaflur, preventing bioavailability collapse during the manufacturing process.

Chemical Identity

-

IUPAC/INCI: N,N-bis(2-hydroxyethyl)oleylamine hydrofluoride

-

Class: Cationic Surfactant / Amine Fluoride

-

Solubility: Soluble in water/ethanol; pH-dependent (requires acidic pH < 5.5 for optimal stability).

-

Key Interaction: Forms pseudo-micellar layers on hydroxyapatite (Enamel).

Pre-Formulation: The "Anionic Ban"

Before initiating the batch, the formulation architecture must be audited for ionic compatibility. Xidecaflur will react with any anionic ingredient to form an insoluble salt complex, rendering the fluoride inactive.

Table 1: Ingredient Compatibility Matrix

| Functional Category | FORBIDDEN (Anionic) | REQUIRED (Non-Ionic / Cationic) | Mechanism of Failure |

| Surfactant | Sodium Lauryl Sulfate (SLS), Sodium Methyl Cocoyl Taurate | Cocamidopropyl Betaine (Amphoteric), Poloxamer 407, Lauryl Glucoside | Formation of insoluble cat-anionic precipitate. |

| Binder/Rheology | Carboxymethyl Cellulose (CMC), Carrageenan, Xanthan Gum | Hydroxyethyl Cellulose (HEC), Methylcellulose, Hydroxypropyl Methylcellulose (HPMC) | Viscosity collapse and active ingredient "lock-out." |

| Abrasive | Calcium Carbonate, Dicalcium Phosphate | Hydrated Silica (Low electrolyte), Polymethyl Methacrylate (PMMA) | Immediate formation of Calcium Fluoride (CaF₂) (insoluble). |

| Sweetener | Sodium Saccharin (Use with caution; salt form) | Xylitol, Sorbitol, Sucralose | High ionic strength can disrupt micelle stability. |

Mechanism of Action: The Tenside Shield

To understand the protocol, one must understand the behavior of the molecule. Xidecaflur does not just "float" in the paste; it structures itself.

Figure 1: Mechanism of Xidecaflur adhesion. The cationic head anchors to the tooth, while the oleyl tail creates a hydrophobic shield against acid.

Manufacturing Protocol: The "Acid-First" Method

Objective: Manufacture a 1400 ppm Fluoride toothpaste using Xidecaflur. Batch Size: 1 kg Laboratory Scale.

Phase A: The Continuous Phase (pH Control)

Rationale: Amine fluorides are most stable in slightly acidic environments (pH 4.5–5.0). Starting with a buffered acidic water phase prevents hydrolysis.

-

Weighing: Into the main vacuum vessel, weigh Purified Water (q.s. to 100%) and Sorbitol 70% (Humectant, 25.0%) .

-

Acidification: Add Gluconic Acid or Hydrochloric Acid (dilute) to adjust pH to 4.8.

-

Critical Check: Do not use Citric Acid if possible, as citrate can chelate calcium from teeth, though it is sometimes used. Gluconic acid is preferred for mildness.

-

-

Heating: Heat to 40°C to facilitate binder dispersion.

Phase B: The Binder Dispersion (Non-Ionic)

Rationale: HEC is difficult to hydrate in cold water. We use a "slurry" method in humectant to prevent clumping (fish-eyes).

-

In a separate beaker, premix Polyethylene Glycol (PEG-32, 3.0%) and Hydroxyethyl Cellulose (HEC, 1.4%) .

-

Dispersion: Add Phase B to Phase A under high-shear agitation (2000 RPM) for 10 minutes.

-

Hydration: Reduce speed to 500 RPM and vacuum de-aerate (-0.8 bar) for 15 minutes until the gel is clear and fully hydrated.

Phase C: The Active Incorporation (The Danger Zone)

Rationale: Xidecaflur is surface-active. Adding it too early causes excessive foaming. Adding it to a high-pH base causes precipitation.

-

Preparation: Dissolve Xidecaflur (approx. 1.8% for 1400 ppm F⁻) in a small portion of warm water (40°C).

-

Calculation: Molecular Weight of Xidecaflur

400 g/mol (varies by exact chain distribution). Verify Certificate of Analysis for % Fluoride content (typically ~4-5%).

-

-

Addition: Slowly inject the Xidecaflur solution into the main vessel (Phase A+B) under low shear (anchor stirrer, 30 RPM).

-

pH Verification: Check pH immediately. It must remain < 5.[1]5. If it drifts up, adjust with dilute HCl.

Phase D: Abrasive Loading

Rationale: Silica is porous. Adding it after the surfactant (Xidecaflur) ensures the surfactant coats the silica, potentially reducing bioavailability. However, adding silica before can cause high friction. The standard AmF protocol adds Silica last under vacuum to prevent aeration.

-

Add Hydrated Silica (Abrasive, 18.0%) and Hydrated Silica (Thickening, 4.0%) .

-

Vacuum Mix: Mix under full vacuum (-0.9 bar) for 20 minutes. The mixture will stiffen significantly.

-

Temperature Control: Maintain temperature < 45°C to prevent degradation of the amine.

Phase E: Flavor & Finishing

-

Add Flavor Oil (Mint, 1.0%) and Cocamidopropyl Betaine (30% soln, 2.0%) .

-

Note: The Betaine is the secondary surfactant. It must be added after the fluoride is established to avoid competition for the water interface.

-

-

Final Mix: 10 minutes under vacuum.

Process Visualization

Figure 2: Step-by-step manufacturing workflow focusing on the critical addition order of the cationic active.

Quality Control & Analytical Validation

Standard Fluoride ISE (Ion Selective Electrode) methods often fail with Amine Fluorides because the surfactant tail forms micelles that trap the Fluoride ion, hiding it from the electrode.

The TISAB-IV Protocol (Modified for Amine Fluorides):

-

Sample Prep: Disperse 1g toothpaste in 10mL deionized water.

-

De-Micellization: Add 10mL TISAB IV (contains CDTA to chelate metals and high alcohol content or specific surfactants to disrupt AmF micelles).

-

Note: Standard TISAB II is often insufficient for Xidecaflur.

-

-

Measurement: Use a Fluoride ISE.

-

Acceptance Criteria:

-

Total Fluoride: 90–110% of label claim.

-

Soluble Fluoride: > 85% (Amine fluorides usually have very high soluble fluoride availability compared to SMFP).

-

pH (10% slurry): 4.5 – 5.5.

-

References

-

PubChem. (n.d.).[1] Xidecaflur | C22H46FNO2.[2] National Library of Medicine. Retrieved February 24, 2026, from [Link]

-

European Patent Office. (2015).[3] EP2934689B1: Oral care composition. Google Patents. Retrieved February 24, 2026, from

- Gaba International. (2010). WO2010037701: Dentifrice composition. WIPO.

-

Cury, J. A., et al. (2020). A simplified protocol to determine total fluoride concentration in NaF/silica-based toothpastes. ResearchGate. Retrieved February 24, 2026, from [Link]

- Lippert, F. (2013). An introduction to toothpaste – its purpose, history and ingredients. In Toothpastes (Vol. 23, pp. 1-14). Karger Publishers.

Sources

Synthesis and purification techniques for PEG-2 oleamine hydrofluoride

Technical Guide: Synthesis and Purification of PEG-2 Oleamine Hydrofluoride

Abstract

PEG-2 Oleamine Hydrofluoride (Bis(2-hydroxyethyl)oleylamine hydrofluoride) is a cationic surfactant combining the amphiphilic properties of ethoxylated fatty amines with the anticaries and surface-modifying potential of fluoride ions. It serves as a functional analog to Olaflur, widely utilized in oral care and corrosion inhibition. This guide details the laboratory-scale synthesis of the base amine via ethylene carbonate (avoiding hazardous ethylene oxide gas) and its subsequent conversion to the hydrofluoride salt, emphasizing strict safety protocols for handling hydrofluoric acid (HF).

Safety Directive: Hydrofluoric Acid (HF)

CRITICAL WARNING: This protocol involves Hydrofluoric Acid. HF is a contact poison that causes deep, painless tissue necrosis and systemic toxicity (cardiac arrest) by sequestering calcium.

-

Mandatory PPE: Neoprene or heavy nitrile gloves (double gloved), face shield, rubber apron, and closed-toe chemical-resistant shoes.

-

Antidote: Calcium Gluconate (2.5% gel) must be immediately available on the bench.

-

Engineering Controls: All HF steps must be performed in a certified fume hood with a polycarbonate sash. Glassware is generally incompatible with high-concentration HF; use PTFE (Teflon) or HDPE labware where indicated.

Part 1: Chemical Basis & Retrosynthesis

The target molecule is a tertiary amine salt. The synthesis is divided into two phases:

-

N-Alkylation (Ethoxylation): Conversion of primary Oleylamine to Bis(2-hydroxyethyl)oleylamine (PEG-2 Oleamine).

-

Hydrofluorination: Protonation of the tertiary amine with HF to form the hydrofluoride salt.

Chemical Structure:

Caption: Retrosynthetic pathway from Oleylamine to the final Hydrofluoride salt via Ethylene Carbonate alkylation.[1]

Part 2: Synthesis of PEG-2 Oleamine (Base)

Note: Bis(2-hydroxyethyl)oleylamine is commercially available (e.g., Ethomeen O/12). If purchasing, skip to Part 3. If synthesizing de novo, use this ethylene carbonate route to avoid EO gas cylinders.

Reagents:

-

Oleylamine (Technical grade, >70% C18 unsaturated).

-

Ethylene Carbonate (Solid, MP ~36°C).

-

Catalyst: Tetraethylammonium iodide (TEAI) or Potassium Carbonate (

).

Protocol:

-

Melt & Mix: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 26.7 g (0.1 mol) of Oleylamine. Heat to 60°C.

-

Addition: Add 19.4 g (0.22 mol, 10% excess) of Ethylene Carbonate and 0.5 g of TEAI catalyst.

-

Reaction: Heat the mixture to 140–150°C.

-

Completion: Maintain temperature for 4–6 hours until gas evolution ceases. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1) for disappearance of the primary amine spot.

-

Work-up: Cool to room temperature. Dissolve the residue in 100 mL Ethyl Acetate. Wash twice with brine to remove unreacted carbonate/catalyst. Dry organic layer over

, filter, and rotary evaporate.-

Yield: Viscous amber liquid.

-

Part 3: Hydrofluorination (Salt Formation)

This step requires the most caution. We utilize a solvent-assisted protonation to ensure homogeneity and control the exotherm.

Reagents:

-

PEG-2 Oleamine (from Part 2 or commercial).[5]

-

Hydrofluoric Acid (48% aqueous solution) OR HF-Pyridine (70% HF, easier to handle but requires pyridine removal). Recommendation: Use 48% Aqueous HF for cleaner salt isolation.

-

Solvent: Isopropanol (IPA) or Ethanol (Absolute).

Protocol:

-

Preparation: In a PTFE (Teflon) beaker , dissolve 35.5 g (0.1 mol) of PEG-2 Oleamine in 100 mL of Isopropanol. Chill the solution to 0–5°C in an ice bath.

-

Stoichiometric Calculation:

-

MW of PEG-2 Oleamine

355 g/mol . -

MW of HF = 20.01 g/mol .

-

Target: 1:1 Molar ratio.

-

Required HF (100%): 2.0 g.

-

Required HF (48% aq):

.

-

-

Acid Addition: Using a plastic syringe (glass reacts with HF), add 4.2 g of 48% HF dropwise to the stirring amine solution.

-

Exotherm: The reaction is exothermic. Maintain temp < 20°C to prevent degradation or solvent boiling.

-

-

Equilibration: Allow the mixture to stir at room temperature for 1 hour. The solution should remain clear or turn slightly cloudy.

-

Solvent Removal: Transfer the solution to a plastic rotary evaporator flask (or use a standard flask if HF concentration is negligible, but PTFE liner is preferred). Evaporate solvent at 50°C under reduced pressure.

-

Result: A waxy, off-white to yellowish solid/paste.

-

Part 4: Purification Strategy

Amine hydrofluorides are surfactants; they form micelles and can trap impurities. Recrystallization is difficult; "washing" is often more effective.

Method A: Solvent Trituration (Preferred)

-

Drying: Ensure the crude waxy solid is completely dry (vacuum desiccator over

overnight) to remove water introduced by aqueous HF. -

Non-Polar Wash: Add 100 mL of cold n-Hexane or n-Heptane to the solid.

-

Logic: The neutral amine precursor is soluble in hexane; the charged hydrofluoride salt is insoluble.

-

-

Sonication: Sonicate for 10 minutes to disperse the solid.

-

Filtration/Centrifugation: Centrifuge at 4000 rpm for 15 minutes. Decant the supernatant (containing impurities).

-

Repeat: Repeat the hexane wash twice.

-

Final Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C.

Method B: Recrystallization (For high purity) [2]

-

Solvent: Acetone/Isopropanol (10:1 ratio).

-

Procedure: Dissolve the salt in minimal hot Isopropanol. Add hot Acetone until persistent cloudiness appears. Cool slowly to 4°C, then -20°C.

-

Note: Yields are typically lower (50-60%) due to high solubility in polar solvents.

Part 5: Analytical Validation

| Technique | Parameter | Expected Result |

| Fluoride Shift | Singlet at -120 to -150 ppm (ref. | |

| Ethoxylation | Multiplets at 3.5–3.8 ppm ( | |

| Titration | Amine Value | Titrate with |

| pH (1% aq) | Acidity | pH 4.5 – 5.5 (Acidic due to HF salt nature). |

Workflow Diagram:

Caption: Step-by-step workflow for the hydrofluorination and purification of PEG-2 Oleamine.

References

-

Synthesis of Ethoxylated Amines

-

Clements, J. (2003). Reaction of amines with ethylene carbonate. U.S. Patent 6,552,231. Link

- Context: Describes the non-EO gas route for amine ethoxyl

-

-

Amine Hydrofluoride Preparation

-

Surfactant Properties of Ethoxylated Amines

- Purification of Amine Salts: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: Standard protocols for recrystallizing hygroscopic amine salts.

Sources

- 1. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]

- 3. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Synthesis of Ethylene carbonate_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (2-Hydroxyethyl)oleylamine | C20H41NO | CID 129722490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Alcohol-Free Mouthwashes Containing Xidecaflur (PEG-2 Oleamine Hydrofluoride)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of innovative alcohol-free mouthwashes formulated with Xidecaflur (PEG-2 Oleamine Hydrofluoride), a novel amine fluoride. The absence of alcohol addresses the growing consumer demand for non-irritating oral care products. This guide delves into the scientific rationale behind the use of Xidecaflur, offering detailed protocols for formulation, manufacturing, quality control, and a roadmap for in-vitro and in-vivo efficacy and safety testing. The content is structured to provide not just procedural steps, but also the scientific reasoning that underpins each stage of development, ensuring a robust and scientifically sound approach.

Introduction: The Rationale for an Alcohol-Free Xidecaflur Mouthwash

The oral care market is witnessing a significant shift towards alcohol-free formulations, driven by consumer concerns about the potential for oral mucosa irritation and dryness associated with alcohol-based rinses. Concurrently, the quest for more effective fluoride compounds to combat dental caries and gingivitis remains a primary focus of oral health research.

Xidecaflur, chemically identified as PEG-2 Oleamine Hydrofluoride, represents a promising new active ingredient in this landscape. As an amine fluoride, it combines the benefits of a fluoride source with the properties of an amine moiety. This unique structure is hypothesized to enhance the substantivity of fluoride on dental surfaces, leading to prolonged anti-caries and antimicrobial activity.

1.1. The Science Behind Amine Fluorides

Amine fluorides, as a class of compounds, have demonstrated significant efficacy in oral care. Their mechanism of action is twofold:

-

Enhanced Fluoride Deposition: The organic amine portion of the molecule possesses a cationic charge at the acidic pH of the oral cavity after sugar consumption, promoting adhesion to the negatively charged enamel surface. This creates a stable layer of calcium fluoride, which acts as a reservoir, releasing fluoride ions to promote remineralization and inhibit demineralization.[1][2]

-

Antimicrobial Activity: The amine component itself can exhibit antimicrobial properties, disrupting bacterial cell membranes and inhibiting the metabolic activity of cariogenic bacteria such as Streptococcus mutans.[3][4][5]

1.2. Xidecaflur (PEG-2 Oleamine Hydrofluoride): A Novel Approach

Xidecaflur combines a fluoride ion with PEG-2 Oleamine. The oleylamine component provides a long hydrophobic chain, which may further enhance the substantivity and film-forming properties on the tooth surface. The polyethylene glycol (PEG) moiety is a well-established, water-soluble, and biocompatible polymer, which can influence the solubility and overall formulation characteristics of the active ingredient.[6]

Formulation Development: Crafting a Stable and Efficacious Mouthwash

The development of a successful alcohol-free mouthwash with Xidecaflur requires careful consideration of excipients to ensure stability, efficacy, and consumer acceptance.

2.1. Core Components and Their Rationale

A typical formulation for an alcohol-free mouthwash containing Xidecaflur would include the following components:

| Component | Function | Example Concentration (% w/w) | Rationale |

| Purified Water | Vehicle | q.s. to 100 | The primary solvent for all ingredients. |

| Xidecaflur | Active Ingredient | 0.1 - 0.5 | Provides fluoride for anti-caries effect and potential antimicrobial benefits. The exact concentration would need to be determined through dose-ranging efficacy studies. |

| Humectants (e.g., Glycerin, Sorbitol) | Moisturizer, Sweetener, Bodying Agent | 10 - 20 | Prevent drying of the mouth, provide a pleasant mouthfeel, and contribute to sweetness. |

| Solubilizers (e.g., Poloxamer 407, Polysorbate 20) | Solubilizing Agent | 0.1 - 1.0 | To ensure the uniform dispersion of flavoring oils and other lipophilic components in the aqueous base. |

| Flavoring Agents (e.g., Peppermint Oil, Menthol) | Flavor | 0.1 - 0.5 | Provide a refreshing taste and mask the taste of other ingredients. |

| Sweeteners (e.g., Sodium Saccharin, Sucralose, Xylitol) | Sweetener | 0.05 - 0.2 | Enhance palatability. Xylitol also offers non-cariogenic properties. |

| pH Adjusters (e.g., Citric Acid, Sodium Citrate) | Buffering Agent | As needed | To maintain the pH of the formulation within a range that ensures the stability of Xidecaflur and is safe for oral tissues (typically pH 5.5-7.0).[1] |

| Preservatives (e.g., Sodium Benzoate, Potassium Sorbate) | Antimicrobial Preservative | 0.1 - 0.5 | To prevent microbial growth in the product during storage and use. |

2.2. Step-by-Step Formulation Protocol

-

Preparation of the Aqueous Phase: In a main manufacturing vessel, add purified water and begin agitation.

-

Incorporation of Humectants and Sweeteners: Add glycerin, sorbitol, and any other sweeteners (e.g., sodium saccharin). Mix until a homogenous solution is formed.

-

Dispersion of Xidecaflur: Slowly add the Xidecaflur powder to the vortex of the mixing solution. Continue mixing until fully dissolved. The dissolution properties will need to be characterized.

-

Preparation of the Flavor Phase: In a separate, smaller vessel, combine the flavoring oils with the solubilizer (e.g., Poloxamer 407). Mix until a clear solution is obtained.

-

Emulsification: Slowly add the flavor phase to the main aqueous phase with continuous agitation to form a stable emulsion.

-

Addition of Preservatives and pH Adjustment: Add the chosen preservative system. Measure the pH of the solution and adjust to the target range using appropriate buffering agents.

-

Final Volume Adjustment: Add purified water to reach the final batch volume and mix until uniform.

dot graph TD { A[Start: Purified Water in Main Vessel] --> B{Add Humectants & Sweeteners}; B --> C{Add Xidecaflur}; subgraph Flavor Phase Preparation D[Combine Flavor Oils & Solubilizer] end C --> E{Add Flavor Phase to Main Vessel}; D --> E; E --> F{Add Preservatives & Adjust pH}; F --> G[Final Volume Adjustment with Purified Water]; G --> H[End: Homogenous Mouthwash]; }

Caption: Workflow for the formulation of an alcohol-free Xidecaflur mouthwash.

Manufacturing and Quality Control Protocols

3.1. Good Manufacturing Practices (GMP)

All manufacturing processes must adhere to current Good Manufacturing Practices (cGMP) to ensure product quality, safety, and consistency. This includes validated cleaning procedures, environmental monitoring, and process controls.

3.2. Quality Control Testing

Rigorous quality control testing is essential at all stages of manufacturing, from raw materials to the finished product.

| Test | Specification (Example) | Methodology |

| Appearance | Clear to slightly opalescent liquid, free from foreign matter | Visual Inspection |

| Color | Colorless to specified color | Visual Comparison to Standard |

| Odor and Taste | Characteristic minty odor and taste | Organoleptic Evaluation by a Trained Panel |

| pH | 5.5 - 7.0 | Potentiometry (pH meter) |

| Specific Gravity | 1.020 - 1.050 g/mL | Densitometer or Pycnometer |

| Viscosity | 5 - 20 cP | Rotational Viscometer |

| Assay of Xidecaflur | 90.0% - 110.0% of label claim | See Section 3.2.1 |

| Fluoride Content | 90.0% - 110.0% of label claim | Ion-Selective Electrode (ISE) Method[7][8][9][10] |

| Microbial Limits | Total Aerobic Microbial Count: <100 CFU/mL; Total Yeast and Mold Count: <10 CFU/mL; Absence of E. coli, S. aureus, P. aeruginosa, C. albicans | USP <61> and <62> |

3.2.1. Analytical Method for Xidecaflur Quantification

As a novel compound, a specific validated analytical method for Xidecaflur in a mouthwash matrix is not publicly available. However, a potential approach would be High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).

-

Rationale: The PEG-2 oleamine portion of Xidecaflur lacks a strong chromophore for UV detection. CAD is a universal detector that provides a response for non-volatile analytes, making it suitable for quantifying PEGylated compounds.[11][12][13][14]

-

Method Development Outline:

-

Column Selection: A C8 or C18 reversed-phase column would be a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to achieve separation from other formulation components.

-

Standard Preparation: A certified reference standard of Xidecaflur would be necessary for calibration.

-

Sample Preparation: Simple dilution of the mouthwash with the initial mobile phase may be sufficient.

-

Validation: The method would need to be fully validated according to ICH guidelines for accuracy, precision, linearity, range, specificity, and robustness.

-

dot graph TD { A[Mouthwash Sample] --> B{Sample Preparation (Dilution)}; B --> C[HPLC System with RP Column]; C --> D[Charged Aerosol Detector (CAD)]; D --> E[Data Acquisition and Analysis]; E --> F[Quantification of Xidecaflur]; }

Caption: Proposed analytical workflow for Xidecaflur quantification.

In-Vitro and In-Vivo Testing Protocols

A comprehensive testing program is required to establish the safety and efficacy of a new active ingredient like Xidecaflur.

4.1. In-Vitro Efficacy Studies

-

Enamel Fluoride Uptake: This study assesses the ability of the mouthwash to deliver fluoride to the enamel. Human or bovine enamel blocks are treated with the Xidecaflur mouthwash, and the amount of fluoride incorporated into the enamel is measured.[15]

-

Remineralization/Demineralization Cycling Models: This model simulates the dynamic process of caries formation and repair in the oral cavity. Artificial caries lesions are created in enamel blocks, which are then subjected to cycles of demineralization and remineralization with the test mouthwash. Changes in mineral content are assessed using techniques like surface microhardness or transverse microradiography.[1][2][16][17]

-

Antimicrobial Efficacy: The antimicrobial activity of the mouthwash against key oral pathogens (Streptococcus mutans, Porphyromonas gingivalis, etc.) can be evaluated using methods such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.[3][4][5][18]

4.2. Preclinical Safety and Toxicology

Before human clinical trials, a thorough preclinical safety evaluation is mandatory. Based on safety data for related compounds like PEG-2 tallow amine, the following studies would be critical:

-

Acute Oral Toxicity: To determine the potential for toxicity from a single accidental ingestion.[19][20]

-

Dermal and Oral Mucosal Irritation: To assess the potential for irritation to the skin and oral tissues.[19][20][21][22][23]

-

Genotoxicity: A battery of tests to evaluate the potential for mutagenicity.

4.3. Clinical Trials

Human clinical trials are essential to demonstrate the safety and efficacy of the final product.

-

Phase I: Focuses on safety and tolerability in a small group of healthy volunteers.

-

Phase II: Evaluates efficacy in a larger group of individuals with the target condition (e.g., high caries risk) and further assesses safety.

-

Phase III: Large-scale, multicenter trials to confirm efficacy and monitor for adverse effects in a broader population. These studies would typically compare the Xidecaflur mouthwash to a placebo and/or an existing standard-of-care fluoride mouthwash.[24]

Regulatory Considerations

In the United States, a mouthwash containing a new active ingredient like Xidecaflur would be regulated as a new drug. This requires the submission of an Investigational New Drug (IND) application to the Food and Drug Administration (FDA) before initiating clinical trials.[24][25][26][27][28]

Following successful clinical trials, a New Drug Application (NDA) would be submitted for marketing approval. The NDA would include all data from preclinical and clinical studies, as well as detailed information on the chemistry, manufacturing, and controls (CMC) of the product.[3][18]

dot graph TD { A[Preclinical Research] --> B{IND Submission to FDA}; B --> C[Phase I Clinical Trial]; C --> D[Phase II Clinical Trial]; D --> E[Phase III Clinical Trial]; E --> F{NDA Submission to FDA}; F --> G[FDA Review]; G --> H[Market Approval]; }

Caption: Regulatory pathway for a new oral care drug in the United States.

Conclusion

The development of an alcohol-free mouthwash containing Xidecaflur presents a promising opportunity to advance oral care. This document provides a foundational framework for the research and development process. It is crucial to underscore that while the general principles of formulation and testing are outlined here, the successful development of a product containing a novel active ingredient like Xidecaflur is contingent upon rigorous, data-driven research to establish its specific safety and efficacy profile.

References

-

Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. Available at: [Link]

-

In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases. Available at: [Link]

-

How OTC Drug Products are Approved by the FDA - Prime Matter Labs. Available at: [Link]

-

Antimicrobial efficacy of amine fluoride based tooth gels compared to a toothpaste in a phase 2/step 2 in-vitro test model. Available at: [Link]

-

Activity of amine-stannous fluoride combination and chlorhexidine against some aerobic and anaerobic oral bacteria. Available at: [Link]

-

Effect of different fluoride concentrations on remineralization of demineralized enamel: an in vitro pH-cycling study. Available at: [Link]

-

Antimicrobial efficacy of amine fluoride based tooth gels compared to a toothpaste in a phase 2/step 2 in-vitro test model. Available at: [Link]

-

THE EFFECT OF AMINE FLUORIDE PREPARATIONS ON THE FORMATION AND VIABILITY OF ORAL BACTERIAL BIOFILMS - UCL Discovery. Available at: [Link]

-

Effects of different amine fluoride concentrations on enamel remineralization. Available at: [Link]

-

Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. Available at: [Link]

-

Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Available at: [Link]

-

Clinical Safety Testing of Alcohol-Free Mouthwashes. Available at: [Link]

-

In vitro fluoride uptake by enamel from different amine fluoride concentrations. Available at: [Link]

-

A Study of Experimental Mouthwashes. Available at: [Link]

-

Evaluation of free and total fluoride concentration in mouthwashes via measurement with ion-selective electrode. Available at: [Link]

-

Evaluation of alcohol-free mouthwash for studies of the oral microbiome. Available at: [Link]

-

Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. Available at: [Link]

-

Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Available at: [Link]

-

Understanding the IND Application: A Step-by-Step Guide - Excedr. Available at: [Link]

-

Effect of Different Remineralization Agents on Artificial Caries Lesion: An in-vitro Study. Available at: [Link]

-

Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. Available at: [Link]

-

Long-term stability study of chlorhexidine gluconate mouth wash in experimental formula. Available at: [Link]

-

PEG-2 OLEAMINE – Ingredient. Available at: [Link]

-

Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Available at: [Link]

-

Final report on the safety assessment of PEG (Polyethylene Glycol)-2, -4, -6, -8, -12, -20, -32, -75 and -150 Dilaurate; PEG-2, -4, -6, -8, -9, -10, -12, -14. Available at: [Link]

-

Understanding the Investigational New Drug (IND) Application. Available at: [Link]

-

21 CFR Part 312 -- Investigational New Drug Application. Available at: [Link]

-

Long-term stability study of chlorhexidine gluconate mouth wash in experimental formula. Available at: [Link]

-

Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. Available at: [Link]

-

PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection. Available at: [Link]

-

peg-2 oleamine hydrofluoride, 207916-33-4. Available at: [Link]

-

Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Available at: [Link]

-

Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode, part of Test Methods for. Available at: [Link]

-

Validation of an ion selective electrode system for the analysis of serum fluoride ion. Available at: [Link]

-

Determination of Fluoride Ion Using an Ion Selective Electrode. Available at: [Link]

-

Using an Ion-Selective Electrode for the Determination of Fluoride Content. Available at: [Link]

-

Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Available at: [Link]

Sources

- 1. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of different amine fluoride concentrations on enamel remineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Antimicrobial efficacy of amine fluoride based tooth gels compared to a toothpaste in a phase 2/step 2 in-vitro test model | Publisso [series.publisso.de]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. Evaluation of free and total fluoride concentration in mouthwashes via measurement with ion-selective electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. azom.com [azom.com]

- 11. lcms.cz [lcms.cz]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Evaluation of alcohol-free mouthwash for studies of the oral microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Clinical and Experimental Health Sciences » Submission » Effect of Different Remineralization Agents on Artificial Caries Lesion: An in-vitro Study [dergipark.org.tr]

- 18. Antimicrobial efficacy of amine fluoride based tooth gels compared to a toothpaste in a phase 2/step 2 in-vitro test model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cir-safety.org [cir-safety.org]

- 20. cir-safety.org [cir-safety.org]

- 21. testinglab.com [testinglab.com]

- 22. d-nb.info [d-nb.info]

- 23. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Investigational New Drug (IND) Application | FDA [fda.gov]

- 25. Understanding the IND Application: A Step-by-Step Guide [excedr.com]

- 26. openmedscience.com [openmedscience.com]

- 27. eCFR :: 21 CFR Part 312 -- Investigational New Drug Application [ecfr.gov]

- 28. Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Methods for Testing Substantivity of Amine Fluorides on Enamel

This Application Note is designed for researchers and R&D scientists involved in the development and validation of cariostatic agents. It provides a rigorous, non-templated technical guide to testing the substantivity of amine fluorides (e.g., Olaflur) on dental enamel.

Executive Summary & Mechanistic Foundation

Substantivity—the ability of an agent to adsorb to a substrate and release active components over a prolonged period—is the primary driver of efficacy for amine fluorides (AmF). Unlike inorganic fluorides (e.g., Sodium Fluoride, NaF), AmFs are cationic surfactants . They possess an amphiphilic structure consisting of a hydrophobic alkyl chain and a hydrophilic polar amine head.

When testing AmF, researchers must account for two distinct layers of substantivity:

-

The Kinetic Reservoir (CaF₂-like Layer): A surface precipitate of calcium fluoride globules formed by the reaction of fluoride with enamel calcium.

-

The Surfactant Layer: The adsorption of the organic amine moiety, which modifies surface energy (wettability) and provides an anti-adhesive barrier against bacterial colonization.

This guide details three protocols to validate these mechanisms: Alkali-Soluble Fluoride Extraction (KOH) , Surface Characterization (XPS/SEM) , and Functional Wettability .

Mechanism of Action Diagram

The following diagram illustrates the dual-action mechanism of Amine Fluorides on enamel, distinguishing it from simple inorganic fluorides.

Figure 1: Mechanistic pathway of Amine Fluoride interaction with enamel, highlighting the formation of both the surfactant layer and the calcium fluoride reservoir.

Substrate Preparation Strategy

Critical Requirement: Consistency in the substrate is paramount for detecting the subtle surfactant effects of AmF.

-

Source: Bovine incisors are preferred over human teeth for preliminary screening due to their larger, flatter surface area and more consistent chemical composition, though human enamel remains the "gold standard" for final validation.

-

Preparation Protocol:

-

Extraction & Storage: Store teeth in 0.1% thymol solution (bacteriostatic) immediately post-extraction. Avoid formalin, as it alters protein cross-linking in the enamel pellicle.

-

Polishing: Embed teeth in epoxy resin. Grind surfaces using SiC paper (sequentially 320, 600, 1200, 2400, 4000 grit) under water cooling.

-

Final Polish: Use 1 µm diamond suspension.

-

Validation: Check surface roughness (Ra) using a profilometer. Target Ra < 0.1 µm to minimize physical retention confounding chemical substantivity.

-

Protocol A: Quantitative Fluoride Reservoir (KOH Extraction)

This is the industry-standard method for quantifying "loosely bound" fluoride (calcium fluoride-like material), which represents the active reservoir available for remineralization during acid attacks.

Principle

The CaF₂-like layer formed by AmF is soluble in strong alkali, whereas fluorapatite (structurally bound fluoride) is not. This protocol selectively strips the reservoir layer.

Step-by-Step Methodology

-

Baseline Protection: Cover the sides and back of the enamel block with acid-resistant nail varnish or wax, leaving a defined window (e.g., 4x4 mm) exposed.

-

Treatment:

-

Immerse blocks in the AmF solution (or toothpaste slurry 1:3 ratio) for 2 minutes under mild agitation.

-

Note: For AmF, pH control is critical. AmF solutions are naturally acidic (pH ~4.5), which enhances CaF₂ formation. Do not buffer unless testing a specific formulation.

-

-

Washout (Simulation of Saliva):

-

Rinse with deionized water for 10 seconds.

-

Optional: For "retention" studies, immerse in artificial saliva for 1, 3, or 6 hours to test washout resistance.

-

-

KOH Extraction:

-

Place the block in a plastic vial containing 1.0 mL of 1M KOH .

-

Seal and agitate at room temperature for 24 hours .

-

-

Neutralization & Analysis:

-

Remove the block (save for Protocol B if needed).

-

Neutralize the KOH solution with 1.0 mL of 1M HNO₃ (Nitric Acid) and add 0.2 mL of TISAB II (Total Ionic Strength Adjustment Buffer).

-

Analyze using a Fluoride Ion-Selective Electrode (F-ISE) .

-

Data Calculation

Convert the mV reading to µg F⁻/cm² using the exposed surface area.

| Parameter | Amine Fluoride (Olaflur) | Sodium Fluoride (NaF) | Interpretation |

| Typical F⁻ Uptake | 10 - 50 µg/cm² | 2 - 10 µg/cm² | AmF typically deposits a thicker CaF₂ layer due to surface tension reduction and acidic pH. |

| Washout Resistance | High | Low | The surfactant tail of AmF creates a hydrophobic shield, reducing immediate washout. |

Protocol B: Surface Characterization (XPS & SEM)

While KOH extraction quantifies the fluoride, it destroys the layer. Surface analysis confirms the morphology and chemical state of the substantivity.

Workflow Diagram: Characterization Pipeline

Figure 2: Parallel workflow for morphological and chemical validation of the AmF layer.

Scanning Electron Microscopy (SEM)[1][2]

-

Target: Visualize the spherical CaF₂-like globules.

-

Expectation: AmF treatment results in a dense coverage of spherical globules (100–300 nm diameter).[1]

-

Critical Contrast: NaF treatment often results in sparse, cubic crystals. AmF globules are distinctively spherical and cover the surface more homogeneously due to the surfactant spreading effect.

X-Ray Photoelectron Spectroscopy (XPS)[3][4][5][6]

-

Target: Verify the presence of the organic amine tail.

-

Key Signals:

-

N1s (Nitrogen): Indicates the presence of the amine head group.

-

C1s (Carbon): Look for the C-C/C-H peak (hydrophobic tail) vs. the carbonate peak of enamel.

-

-

Protocol: Perform a "depth profile" using Argon ion etching to determine the thickness of the fluoride layer. AmF layers typically show Fluoride penetration and Nitrogen signals in the top 5–20 nm.

Protocol C: Functional Wettability (Contact Angle)